molecular formula C26H30N4O2 B6578028 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide CAS No. 1049234-34-5

2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide

Cat. No.: B6578028
CAS No.: 1049234-34-5
M. Wt: 430.5 g/mol
InChI Key: CAMFGLTUDDRIKE-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate halogenated compound under basic conditions to form the tert-butylphenoxy intermediate.

    Synthesis of the pyridazinylphenyl intermediate: This involves the formation of the pyridazinyl ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Coupling of intermediates: The tert-butylphenoxy intermediate is then coupled with the pyridazinylphenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can occur at the pyridazinyl ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Hydroperoxides or alcohols.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinyl and pyrrolidinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-{4-[6-(morpholin-1-yl)pyridazin-3-yl]phenyl}acetamide: This compound is similar but contains a morpholine ring instead of a pyrrolidine ring.

    2-(4-tert-butylphenoxy)-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide: This variant includes a piperidine ring.

Uniqueness

The presence of the pyrrolidine ring in 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs. The tert-butyl group also adds to its hydrophobic character, which can influence its interaction with biological membranes and proteins.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-26(2,3)20-8-12-22(13-9-20)32-18-25(31)27-21-10-6-19(7-11-21)23-14-15-24(29-28-23)30-16-4-5-17-30/h6-15H,4-5,16-18H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMFGLTUDDRIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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